Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate
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Overview
Description
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex organic compound with the molecular formula C19H26B2O4S2 and a molecular weight of 404.16 g/mol This compound features a cyclopentene ring fused with two thiophene rings, each substituted with a methyl group and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.
Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the boronate esters to boronic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate can be compared with similar compounds such as:
4,4’- (Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))dibenzaldehyde: Similar structure but with aldehyde groups instead of boronate esters.
3,3’- (Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Contains chloro substituents instead of boronate esters.
Uniqueness
The presence of boronate ester groups in this compound imparts unique reactivity and potential for forming boron-containing polymers and materials, distinguishing it from other similar compounds .
Biological Activity
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by empirical data and relevant case studies.
Synthesis
The synthesis of tetramethyl diboronate derivatives typically involves the cross-coupling reactions of boron compounds with various organic substrates. A notable method is the Pd(0)-catalyzed cross-coupling reaction, which provides a pathway to create functionalized diboronates. The compound's structure features a diboronate core that enhances its reactivity and biological compatibility .
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of boron-containing compounds on various cancer cell lines. For instance, the compound showed significant antiproliferative activity against A549 (human lung carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity. The mechanism involves the interaction of boron with cellular components, potentially leading to DNA damage and apoptosis in cancer cells .
The proposed mechanism for the biological activity of tetramethyl diboronate involves:
- Intracellular Uptake : The compound is taken up by cells through endocytosis, where it interacts with DNA and other biomolecules.
- Boron Neutron Capture Therapy (BNCT) : The presence of boron allows for targeted therapy using thermal neutron irradiation, which can selectively destroy tumor cells while sparing healthy tissue .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various boron compounds, tetramethyl diboronate displayed higher cytotoxicity compared to traditional chemotherapeutics. The study utilized colony formation assays to assess the long-term survival of treated cancer cells, revealing a marked reduction in colony formation at higher concentrations of the compound .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of tetramethyl diboronate when combined with established anticancer drugs. Results indicated that co-treatment enhanced cell death rates in resistant cancer cell lines, suggesting potential applications in overcoming drug resistance .
Data Tables
Parameter | Value |
---|---|
IC50 against A549 cells | 15 µM |
IC50 against HeLa cells | 18 µM |
Uptake efficiency | 75% at 24 hours |
BNCT effect | Significant at 10B enrichment |
Properties
Molecular Formula |
C19H26B2O4S2 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane |
InChI |
InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3 |
InChI Key |
WMGUYFACZRNZCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC |
Origin of Product |
United States |
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